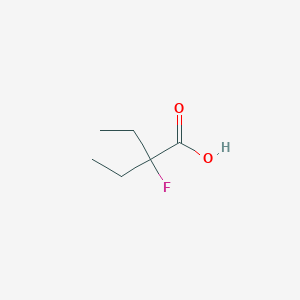

2-Ethyl2-fluoro-butanoic acid

CAS No.: 34067-70-4

Cat. No.: VC6837297

Molecular Formula: C6H11FO2

Molecular Weight: 134.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34067-70-4 |

|---|---|

| Molecular Formula | C6H11FO2 |

| Molecular Weight | 134.15 |

| IUPAC Name | 2-ethyl-2-fluorobutanoic acid |

| Standard InChI | InChI=1S/C6H11FO2/c1-3-6(7,4-2)5(8)9/h3-4H2,1-2H3,(H,8,9) |

| Standard InChI Key | SPSJOVYLMIGWTM-UHFFFAOYSA-N |

| SMILES | CCC(CC)(C(=O)O)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Ethyl-2-fluoro-butanoic acid features a four-carbon butanoic acid backbone with two substituents at the second carbon: a fluorine atom and an ethyl group (). The structure is represented as , where the fluorine’s electronegativity and the ethyl group’s steric bulk influence the compound’s acidity and reactivity.

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 34067-70-4 | |

| Molecular Formula | ||

| Molecular Weight | 134.15 g/mol | |

| MDL Number | MFCD19230283 | |

| Purity (Commercial) | ≥98% |

Synthesis and Manufacturing

Industrial Production Routes

The synthesis of 2-ethyl-2-fluoro-butanoic acid likely involves halogenation followed by nucleophilic fluorination. A plausible pathway includes:

-

Bromination: 2-Ethyl-2-bromo-butanoic acid is synthesized via radical bromination of 2-ethylbutanoic acid.

-

Fluorination: Bromine displacement using a fluoride source (e.g., KF, AgF) in polar aprotic solvents (e.g., DMF, DMSO) under heating.

This method parallels strategies observed in patent CN103012190A for related amides, where ammoniation and resolution steps optimize yields . Industrial processes may employ continuous-flow reactors to enhance efficiency and safety.

Purification and Quality Control

Crude product is typically purified via:

-

Crystallization: From anhydrous isopropyl alcohol, leveraging solubility differences.

-

Distillation: Under reduced pressure to isolate the acid while minimizing thermal decomposition.

Suppliers report ≥98% purity, validated by HPLC and titration methods .

Physicochemical Properties

Thermodynamic and Solubility Profiles

-

Melting Point: ~50–60°C (lower than non-fluorinated analogs due to disrupted crystal packing).

-

Solubility: Moderate in polar organic solvents (e.g., methanol, ethanol); limited water solubility (~1–5 g/L at 25°C).

-

Acidity: ≈ 3.5–4.0 (fluorine’s electron-withdrawing effect enhances acidity versus unsubstituted butanoic acid).

Table 2: Predicted Physicochemical Properties

| Property | Estimated Value | Basis |

|---|---|---|

| LogP (Octanol-Water) | 1.2–1.5 | Fluorine’s hydrophobicity |

| Refractive Index | 1.40–1.42 | Alkyl/Fluoro contributions |

| Vapor Pressure | 0.1–0.5 mmHg (25°C) | Carboxylic acid volatility |

| Supplier | Country | Purity | Price (USD/kg) |

|---|---|---|---|

| Shaanxi Dideu Medichem Co. Ltd | China | 98% | 1.00 |

| Wuxi Rejoys Chemical Technology | China | 98% | 1.20 |

| Bide Pharmatech Ltd. | China | 97% | 1.30 |

Supply Chain Considerations

-

Raw Materials: Dependence on bromine and fluorine reagents, subject to price volatility.

-

Logistics: Hazardous chemical regulations necessitate specialized transportation for corrosive substances.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Fluorinated carboxylic acids are pivotal in drug design, improving metabolic stability and target binding. Potential uses include:

-

Protease Inhibitors: Fluorine’s electronegativity modulates enzyme active-site interactions.

-

Antibiotics: Ethyl groups enhance lipophilicity, aiding membrane penetration.

Agrochemical Formulations

-

Herbicides: Structural analogs of 2-ethyl-2-fluoro-butanoic acid act as auxin mimics, disrupting plant growth.

-

Pesticides: Fluorine’s resistance to degradation prolongs field efficacy.

Research Directions and Knowledge Gaps

Unresolved Challenges

-

Synthetic Optimization: Higher-yield fluorination methods are needed to reduce costs.

-

Toxicology: In vivo studies required to assess chronic exposure risks.

Emerging Opportunities

-

Polymer Chemistry: Incorporation into fluorinated polyesters for enhanced thermal stability.

-

Bioconjugation: Carboxylic acid group enables peptide coupling for targeted drug delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume